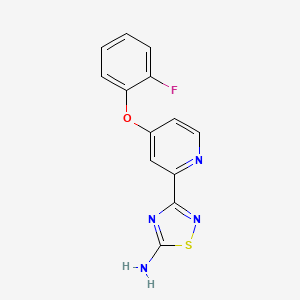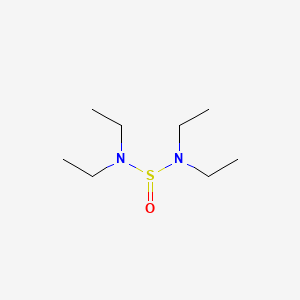
Sulphinylbis(diethylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphinylbis(diethylamide) is an organic compound with the molecular formula C₈H₂₀N₂OS and a molecular weight of 192.322. It is also known as tetraethyl sulphurous diamide. This compound is characterized by its white to pale yellow crystalline solid form, which can sometimes appear orange. It is almost insoluble in water but soluble in organic solvents such as ether and acetone .
Preparation Methods
Sulphinylbis(diethylamide) can be synthesized through the reaction of sulphuric acid with diethylamine. The reaction involves the formation of sulphinyl intermediates, which then react with diethylamine to form the final product. The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Chemical Reactions Analysis
Sulphinylbis(diethylamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulphinyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Sulphinylbis(diethylamide) can undergo substitution reactions with various reagents to form different products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminium hydride.
Scientific Research Applications
Sulphinylbis(diethylamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to understand the interactions between sulphinyl compounds and biological molecules.
Medicine: Sulphinylbis(diethylamide) is studied for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulphinylbis(diethylamide) involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Sulphinylbis(diethylamide) can be compared with other similar compounds, such as:
Sulphinylbis(diethylamine): This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Sulphinylbis(dimethylamide): This compound has methyl groups instead of ethyl groups, resulting in different reactivity and uses.
Sulphinylbis(dipropylamide): This compound has propyl groups, which affect its solubility and reactivity compared to sulphinylbis(diethylamide).
Sulphinylbis(diethylamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
33641-61-1 |
|---|---|
Molecular Formula |
C8H20N2OS |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
N-diethylsulfinamoyl-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2OS/c1-5-9(6-2)12(11)10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
BVVRZSKVUVJJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


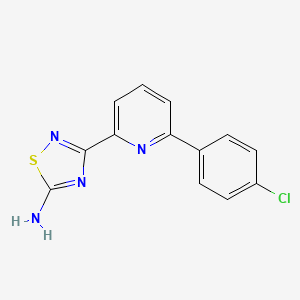

![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
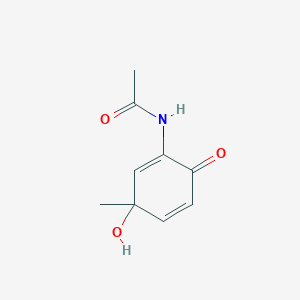
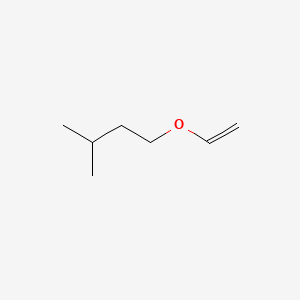
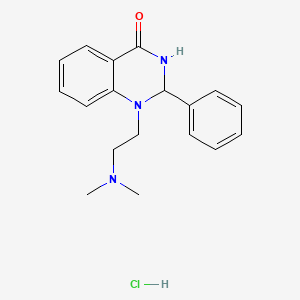
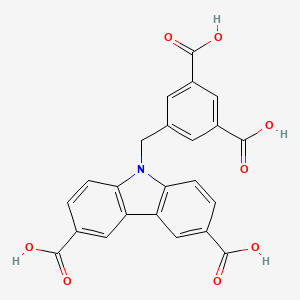

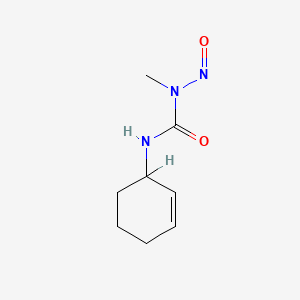
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

